4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have a wide range of applications, including in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is known to be a good leaving group, and the piperazine ring, which can act as a bidentate ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity, and the piperazine ring could influence its solubility in water .Scientific Research Applications
- Chalcones, including the title compound, have been explored for their potential as anticancer agents. Researchers have synthesized and studied hydroxylated and methoxylated chalcones, which exhibit cytotoxic activity against cancer cell lines, including MCF-7 .
- In silico studies using molecular docking and MD simulation revealed that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition. It could be developed as an anticancer agent candidate .
- The title compound is a hybrid of chalcone and salicylic acid derivatives. Hybrid compounds often combine features from different chemical classes to enhance specific properties or activities .
- Computational approaches, such as molecular docking, help predict how a compound interacts with a target protein. The title compound exhibited better binding free energy than tamoxifen against breast cancer-related targets .
- Researchers can virtually screen large compound libraries using in silico methods. The title compound’s cytotoxic activity prediction against breast cancer cells demonstrates its potential as a lead compound .
- The title compound’s cytotoxic activity is attributed to its inhibition of estrogen receptor alpha (ERα). ERα plays a crucial role in breast cancer progression .
Anticancer Research
Hybrid Compound Design
Molecular Docking Studies
In Silico Screening
ERα Inhibition
Mechanism of Action
Target of Action
A similar compound,(3R)-4,4-DIFLUORO-3- [ (4-METHOXYPHENYL)SULFONYL]BUTANOIC ACID
, is known to target Matrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in tissue remodeling, inflammation, and disease progression.
Future Directions
properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2)16(21)18-10-11-19(17)15(20)5-4-12-25(22,23)14-8-6-13(24-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUJVOPNTWBEBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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